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molecular formula C9H18N2O B1374994 4-amino-N,N-dimethylcyclohexanecarboxamide CAS No. 1184371-97-8

4-amino-N,N-dimethylcyclohexanecarboxamide

Cat. No. B1374994
M. Wt: 170.25 g/mol
InChI Key: XMXJGAOYWMVZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481732B2

Procedure details

2 mL of 4 N HCl in 1,4-dioxane was added to a solution of tert-butyl{4-[(dimethylamino)carbonyl]cyclohexyl}carbamate (0.20 g, 0.74 mmol) in methanol (1.0 mL). The reaction mixture was stirred at r.t. for 2 h. The volatiles were removed under reduced pressure to afford the desired product as an HCl salt.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tert-butyl{4-[(dimethylamino)carbonyl]cyclohexyl}carbamate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC(=O)[NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([N:17]([CH3:19])[CH3:18])=[O:16])[CH2:11][CH2:10]1)(C)(C)C>O1CCOCC1.CO>[NH2:8][CH:9]1[CH2:10][CH2:11][CH:12]([C:15]([N:17]([CH3:19])[CH3:18])=[O:16])[CH2:13][CH2:14]1.[ClH:1]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
tert-butyl{4-[(dimethylamino)carbonyl]cyclohexyl}carbamate
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)C(=O)N(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1CCC(CC1)C(=O)N(C)C
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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